Comparative LogP Analysis: Lipophilicity Modulation by Pyrrolidine-1-sulfonyl Group
The target compound is predicted to have a significantly lower lipophilicity (LogP) compared to the analogous 8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene. The inclusion of the polar pyrrolidine-1-sulfonyl group in place of the electron-withdrawing trifluoromethyl group on the benzoyl moiety increases polarity, leading to a predicted LogP (XLogP3) of 1.7 for the target compound versus 3.1 for the comparator [1]. This is a crucial differentiator for applications requiring improved aqueous solubility or reduced non-specific protein binding.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797904-57-4): XLogP3 = 3.1 |
| Quantified Difference | ΔLogP = -1.4 units |
| Conditions | Computed by XLogP3 algorithm (PubChem generation). |
Why This Matters
A difference of 1.4 LogP units significantly impacts in vitro ADME behavior, directly influencing solubility, cellular permeability, and metabolic stability, which are critical parameters for compound selection in early drug discovery.
- [1] Molaid Chemical Database. (n.d.). (1R,5S)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene - Computed Properties. Molaid. View Source
